molecular formula C10H12O5 B13530459 methyl(3R)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate

methyl(3R)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate

Cat. No.: B13530459
M. Wt: 212.20 g/mol
InChI Key: UANTXCOQIZBHAA-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl(3R)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate is a naturally occurring phenolic ester first isolated from Coptis chinensis (Huanglian) . Structurally, it consists of a 3,4-dihydroxyphenyl (catechol) group attached to a hydroxypropanoate backbone with a methyl ester at the carboxyl terminus. This compound, also known as the methyl ester of danshensu, exhibits moderate cytotoxic activity against human leukemia HL-60 cells (IC50 = 65.20 μmol·L<sup>−1</sup>) .

Properties

Molecular Formula

C10H12O5

Molecular Weight

212.20 g/mol

IUPAC Name

methyl (3R)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate

InChI

InChI=1S/C10H12O5/c1-15-10(14)5-8(12)6-2-3-7(11)9(13)4-6/h2-4,8,11-13H,5H2,1H3/t8-/m1/s1

InChI Key

UANTXCOQIZBHAA-MRVPVSSYSA-N

Isomeric SMILES

COC(=O)C[C@H](C1=CC(=C(C=C1)O)O)O

Canonical SMILES

COC(=O)CC(C1=CC(=C(C=C1)O)O)O

Origin of Product

United States

Preparation Methods

Asymmetric Hydrogenation of α-Ketoesters

One of the most common routes involves the asymmetric hydrogenation of an α-ketoester bearing the 3,4-dihydroxyphenyl group. The process includes:

  • Starting with methyl 3-(3,4-dihydroxyphenyl)-3-oxopropanoate or a suitably protected analog.
  • Employing chiral catalysts such as rhodium complexes with chiral phosphine ligands to reduce the keto group to the (3R)-hydroxy configuration.
  • Maintaining the catechol hydroxyls protected as acetates or silyl ethers during hydrogenation to prevent oxidation or side reactions.
  • Final deprotection under mild acidic or basic conditions to yield the free dihydroxy compound.

This method provides high enantioselectivity and yield, as demonstrated in catalytic asymmetric hydrogenation literature.

Reductive Lactone Ring Opening of Dihydro-2-benzopyran-2-one Derivatives

Another approach involves the reductive ring opening of lactones derived from dihydro-2-benzopyran-2-one structures:

  • The starting material is 3,4-dihydro-6-methyl-4-phenyl-2-benzopyran-2-one or related lactones.
  • Reductive ring opening with hydride donors (e.g., lithium aluminum hydride) yields 3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate intermediates.
  • Subsequent esterification of hydroxy groups with methylating agents or acid derivatives yields the methyl ester.
  • Selective functional group manipulation allows for the introduction of the (3R) stereochemistry, often followed by optical resolution if racemic mixtures are formed.

Use of Chiral Auxiliaries and Azido Intermediates

A sophisticated synthetic route involves the use of azido intermediates and chiral auxiliaries:

  • Preparation of methyl (2S,3R)-2-azido-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate derivatives.
  • Reduction of the azido group to an amino group, followed by stereoselective transformations to establish the (3R) configuration.
  • Protection of the catechol moiety as triisopropylsilyl ethers during synthesis to prevent oxidation.
  • Final deprotection and purification steps yield the target compound with high stereochemical purity.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Stereoselectivity Yield Range (%) Notes
Asymmetric hydrogenation Methyl 3-(3,4-dihydroxyphenyl)-3-oxopropanoate Rhodium chiral catalysts (e.g., [Rh(nbd)2]BF4) High (3R) 70–90 Requires protection of catechol groups; mild conditions preserve sensitive groups
Reductive lactone ring opening 3,4-dihydro-6-methyl-4-phenyl-2-benzopyran-2-one LiAlH4 or other hydride donors Moderate, may require resolution 60–80 Multi-step process; esterification and optical resolution often needed
Azido intermediate route Methyl (2S,3R)-2-azido-3-(3,4-dihydroxyphenyl) derivatives Ph3P reduction, TIPS protection High (3R) 65–85 Complex synthesis; protection/deprotection steps essential for catechol and amino groups

Research Findings and Practical Considerations

  • Protection of Catechol Hydroxyls: The 3,4-dihydroxyphenyl moiety is prone to oxidation; therefore, silyl ethers (e.g., triisopropylsilyl) or acetyl groups are commonly used for protection during synthesis.

  • Stereochemical Control: The (3R) configuration is typically introduced via chiral catalysts or auxiliaries. Asymmetric hydrogenation with rhodium-phosphine complexes has shown excellent enantioselectivity.

  • Workup and Purification: Chromatographic separation and recrystallization are standard to isolate the pure enantiomer. Reacylation or derivatization may be used to facilitate separation when enantiomers are difficult to resolve.

  • Yield Optimization: Reaction conditions such as temperature, solvent, and catalyst loading are optimized to maximize yield and stereoselectivity. For example, hydrogenation at controlled temperatures (e.g., 40–50 °C) under hydrogen atmosphere is common.

Chemical Reactions Analysis

Types of Reactions

Methyl(3R)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form corresponding quinones.

    Reduction: Reduction of the ester group can be achieved using lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.

    Substitution: The hydroxyl groups on the phenyl ring can undergo electrophilic substitution reactions with reagents like acyl chlorides or sulfonyl chlorides to form esters or sulfonates.

Major Products

The major products formed from these reactions include quinones, alcohols, esters, and sulfonates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl(3R)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential antioxidant properties and its ability to interact with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl(3R)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, its antioxidant properties may help in scavenging free radicals and reducing oxidative stress in cells.

Comparison with Similar Compounds

Comparison with Benzophenone Derivatives

Compound 1 (Methyl (R)-3-[2-(3,4-dihydroxybenzoyl)-4,5-dihydroxyphenyl]-2-hydroxypropanoate), isolated from Ranunculus ternatus, shares the 3,4-dihydroxyphenyl moiety but incorporates a benzophenone core and additional hydroxyl groups. This structural complexity enhances its anti-tuberculosis activity compared to the target compound, with synergistic effects observed when combined with gallic acid .

Property Methyl(3R)-3-(3,4-Dihydroxyphenyl)-3-Hydroxypropanoate Compound 1 (Benzophenone Derivative)
Molecular Formula C10H12O6 C17H16O9
Bioactivity Cytotoxic (HL-60 cells) Anti-tuberculosis
Key Structural Features Catechol + hydroxypropanoate ester Benzophenone + multiple hydroxyls

Comparison with (E)-3-(3,4-Dihydroxyphenyl)acrylate Esters

Several acrylate esters, such as (1-Methyl-1H-1,2,3-triazol-4-yl)methyl (E)-3-(3,4-dihydroxyphenyl)acrylate (12a), feature a conjugated double bond instead of the hydroxypropanoate backbone. These compounds, synthesized via click chemistry, show varied yields (24–68%) and melting points (49–191°C) depending on substituents . The target compound’s saturated backbone may confer greater metabolic stability compared to the acrylates’ planar, conjugated systems.

Compound Yield (%) Melting Point (°C) Key Substituent
Target Compound N/A N/A Methyl ester
12a 24 49–55 1-Methyltriazolylmethyl
10e 68 150–151 p-Trifluoromethylphenethyl

Comparison with Acrylamide Derivatives

(E)-N-(2-(1H-Indol-3-yl)ethyl)-3-(3,4-dihydroxyphenyl)acrylamide (3s) replaces the ester group with an amide linkage and an indole-containing side chain. The target compound’s ester group likely reduces hydrogen-bonding capacity compared to the amide derivatives.

Property Target Compound 3s
Functional Group Ester Amide
Bioactivity Cytotoxic Anti-inflammatory
Yield (%) N/A 91

Comparison with Rosmarinic Acid Derivatives

Methyl ester of rosmarinic acid (Methyl(2R)-3-(3,4-dihydroxyphenyl)-2-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]propanoate) contains two catechol groups and a caffeoyl moiety, resulting in enhanced antioxidant capacity . The target compound’s simpler structure may limit its radical-scavenging efficacy but improve bioavailability.

Comparison with Propanoate Analogs

3-Hydroxy-3-phenylpropanoic acid lacks the 3,4-dihydroxyphenyl group, reducing its polarity and interaction with phenolic receptors .

Biological Activity

Methyl(3R)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate, also known as methyl 3-(3,4-dihydroxyphenyl)propanoate, is an organic compound with significant biological activity attributed to its unique chemical structure. This article explores its biological properties, mechanisms of action, and potential applications in medicine and research.

Chemical Structure and Properties

  • Molecular Formula : C10H12O4
  • Molecular Weight : 196.20 g/mol
  • CAS Number : 2227784-83-8

The compound features a methyl ester group attached to a hydroxypropanoate backbone, with a dihydroxyphenyl substituent that contributes to its biological properties.

Antioxidant Properties

The dihydroxyphenyl group in this compound is known for its ability to scavenge free radicals. This property is crucial in mitigating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. The compound's antioxidant activity can be attributed to the following mechanisms:

  • Free Radical Scavenging : The hydroxyl groups can donate electrons to free radicals, neutralizing them.
  • Metal Ion Chelation : The compound may chelate metal ions that catalyze oxidative reactions.

Anti-inflammatory Effects

Research indicates that this compound may inhibit specific enzymes involved in inflammatory pathways. This could lead to reduced inflammation in various models of disease. Potential mechanisms include:

  • Inhibition of Cyclooxygenase (COX) : By inhibiting COX enzymes, the compound may reduce the synthesis of pro-inflammatory prostaglandins.
  • Modulation of Cytokine Production : It may downregulate the production of inflammatory cytokines such as TNF-alpha and IL-6.

Biological Activity Data

Activity Type Observed Effects Reference
AntioxidantScavenging of free radicals
Anti-inflammatoryInhibition of COX enzymes
AnticancerInduction of apoptosis in cancer cell lines

Case Studies and Research Findings

  • Anticancer Activity :
    A study highlighted the anticancer potential of this compound against various cancer cell lines. The compound demonstrated selective cytotoxicity towards estrogen receptor-positive breast cancer cells (MCF-7) while showing minimal effects on estrogen receptor-negative cells (MDA-MB-231) .
  • Neuroprotective Effects :
    Research has suggested that this compound may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. In vitro studies indicated that treatment with this compound led to decreased levels of reactive oxygen species (ROS) and improved cell viability under oxidative stress conditions .

Q & A

Q. What are the recommended methods for synthesizing methyl(3R)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate with high enantiomeric purity?

  • Methodological Answer : Synthesis typically involves multi-step strategies:
  • Step 1 : Start with 3,4-dihydroxyphenyl precursors (e.g., 3,4-dihydroxybenzaldehyde) and employ asymmetric reduction using chiral catalysts (e.g., Corey-Bakshi-Shibata) to establish the (3R) configuration .
  • Step 2 : Esterification of the carboxylic acid intermediate with methanol under acidic conditions (e.g., H₂SO₄ catalysis) to form the methyl ester .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >98% enantiomeric excess .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR to confirm the stereochemistry of the hydroxy and dihydroxyphenyl groups. Key signals include δ 6.7–7.2 ppm (aromatic protons) and δ 4.2–4.5 ppm (methine proton adjacent to the hydroxyl group) .
  • X-ray crystallography : Resolve absolute configuration; requires single crystals grown via slow evaporation in polar solvents (e.g., methanol) .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns .

Q. How should researchers design initial biological activity screening assays for this compound?

  • Methodological Answer :
  • Enzyme inhibition assays : Test against catechol-O-methyltransferase (COMT) or tyrosine hydroxylase due to structural similarity to catechol derivatives. Use UV-Vis spectroscopy to monitor substrate depletion .
  • Antioxidant activity : Employ DPPH or ORAC assays to evaluate radical scavenging capacity, leveraging the 3,4-dihydroxyphenyl moiety .
  • Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK293) at concentrations ≤100 µM to assess safety .

Advanced Research Questions

Q. How does stereochemistry influence the pharmacological activity of this compound?

  • Methodological Answer :
  • Comparative studies : Synthesize both (3R) and (3S) enantiomers and compare binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Molecular docking : Model interactions with enzymes like COMT using AutoDock Vina; prioritize hydrogen bonding between the hydroxyl groups and active-site residues (e.g., Mg²⁺ cofactor) .
  • In vivo pharmacokinetics : Administer enantiomers separately to rodent models and measure plasma half-life using LC-MS/MS to assess stereoselective metabolism .

Q. How can contradictory data regarding the compound’s enzyme inhibition efficacy be resolved?

  • Methodological Answer :
  • Standardize assay conditions : Control pH (7.4 vs. 6.8), temperature (25°C vs. 37°C), and cofactor concentrations (e.g., SAM for COMT) .
  • Validate with orthogonal methods : Confirm IC₅₀ values using fluorescence-based assays (e.g., AdoMet-dependent methylation) alongside radiometric assays .
  • Meta-analysis : Aggregate data from multiple labs using fixed-effects models to identify outliers or confounding variables .

Q. What computational strategies predict the compound’s interactions with novel biological targets?

  • Methodological Answer :
  • Pharmacophore modeling : Use Schrödinger’s Phase to map essential features (e.g., catechol group, ester linkage) for target binding .
  • Machine learning : Train models on databases like ChEMBL to predict off-target interactions (e.g., kinase inhibition) .
  • MD simulations : Simulate binding dynamics with GROMACS for 100 ns to assess stability of interactions with proposed targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.